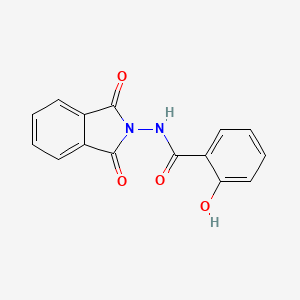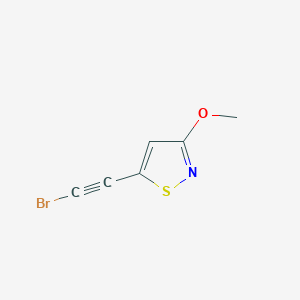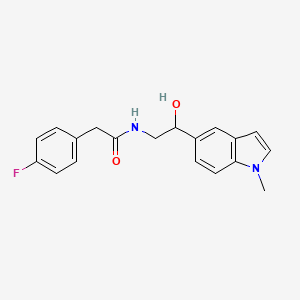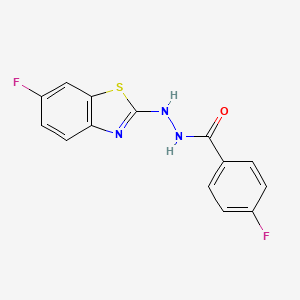
N4-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, a reaction of 3-(2-ethoxyphenyl)-substituted chalcone with aminoazoles was studied. The nature of aza groups in aminoazoles was found to affect the regioselectivity of β-amination in the course of the formation of isomeric pyrazolo[3,4-b]pyridine, azolo[1,5-a]- and [4,3-a]-pyrimidine systems .Chemical Reactions Analysis
The oxidation reactions of similar compounds, such as 4,7- and 6,7-dihydroazolo[1,5-a]pyrimidines with bromine, have been studied. The effects of ethoxyphenyl substituent and azole ring on the reaction kinetics were demonstrated .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The synthesis of pyrimidine derivatives has shown a range of biological activities, especially in antiviral applications. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at position 5 exhibited marked inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents. These compounds' synthesis involved alkylation and cyclization processes to yield derivatives with poor to significant antiviral activity against various DNA and retroviruses, suggesting their utility in developing new antiretroviral drugs (Hocková et al., 2003).
Nitration and Rearrangement Reactions
Research into the nitration of pyridine-N-oxide derivatives, including those with ethoxy groups, has provided insights into the directive influence of the N-oxide group during such chemical reactions. This study highlights how nitro-groups are introduced into specific positions of the pyrimidine ring, unaffected by the presence of ethoxy or other substituents, indicating a pathway for synthesizing nitro-substituted pyrimidines for further applications (Hertog et al., 2010).
Molecular and Supramolecular Structures
Investigations into the molecular and supramolecular structures of symmetrically disubstituted 2-aminopyrimidines, including those with nitroso substituents, reveal significant electronic polarization and charge-assisted hydrogen bonding. These structural analyses are crucial for understanding the compounds' physical and chemical properties, guiding their application in designing materials with specific intermolecular interaction patterns (Quesada et al., 2004).
Antifolate Activity Against Pathogens
Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines have been studied for their activity as inhibitors of dihydrofolate reductase from pathogens like Pneumocystis carinii and Toxoplasma gondii, showing potential as antitumor agents. These studies are indicative of the therapeutic potential of pyrimidine derivatives in treating infections and cancer, emphasizing the importance of structural modification in enhancing biological activity (Robson et al., 1997).
Crystallographic Studies
Crystallographic studies of calcium channel antagonists based on dihydropyridine structures have been conducted to understand their interaction with biological targets. The analysis of compounds like nimodipine reveals their conformation and structural relationships with biological activity, providing a basis for designing more effective therapeutic agents (Wang et al., 1989).
Eigenschaften
IUPAC Name |
4-N-(2-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-2-20-9-6-4-3-5-8(9)16-12-10(17(18)19)11(13)14-7-15-12/h3-7H,2H2,1H3,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLBZNJMZLLDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2733528.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)



![N-(3-methylisothiazol-5-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2733535.png)


![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2733541.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2733545.png)

![Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2733547.png)